molecular formula C7H16N2O6S B2769500 2-amino-N-isopropylethanesulfonamide oxalate CAS No. 1322604-91-0

2-amino-N-isopropylethanesulfonamide oxalate

Cat. No.: B2769500
CAS No.: 1322604-91-0
M. Wt: 256.27
InChI Key: JXFDSPMFGMOJQP-UHFFFAOYSA-N
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Description

2-amino-N-isopropylethanesulfonamide oxalate is a chemical compound of interest in medicinal chemistry and preclinical research, particularly in the study of sulfonamide derivatives. Sulfonamide compounds are investigated for their potential to interact with a variety of biological targets and have been the subject of patents exploring their role in modulating neurological pathways . The oxalate salt form of an active pharmaceutical ingredient is often developed to enhance material properties such as solubility and crystal stability, which can be crucial for bioavailability and the reliability of experimental results . This makes the oxalate salt a valuable form for in-vitro and in-vivo research applications. The specific structural features of this compound—including the primary amino group and the isopropyl-substituted sulfonamide—are common pharmacophores found in molecules designed for high-affinity binding to protein targets. Researchers can leverage this compound as a key synthetic intermediate or as a candidate for screening in drug discovery programs aimed at neurological conditions or pain pathways, where sulfonamides have shown significant activity . As with all such compounds, thorough analytical characterization is recommended. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-N-propan-2-ylethanesulfonamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S.C2H2O4/c1-5(2)7-10(8,9)4-3-6;3-1(4)2(5)6/h5,7H,3-4,6H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFDSPMFGMOJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-N-isopropylethanesulfonamide oxalate typically involves the reaction of 2-aminoethanesulfonamide with isopropylamine in the presence of oxalic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis and purification processes to obtain high-purity compounds.

Chemical Reactions Analysis

2-amino-N-isopropylethanesulfonamide oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-amino-N-isopropylethanesulfonamide oxalate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: It is studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-amino-N-isopropylethanesulfonamide oxalate involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities and affect cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfonamide Derivatives

For example:

  • Counterion Impact : The oxalate counterion may confer higher aqueous solubility relative to hydrochloride or freebase forms, though it introduces oxalate ions upon dissociation, which could pose renal risks (discussed in Section 2.3).

Aminoalkyl Compounds

describes 2-(N,N-Diisopropylamino)ethyl chloride (CAS 96-79-7) and 2-(N,N-Diisopropylamino)ethanol (CAS 96-80-0), which share structural motifs with the target compound:

  • Functional Groups: Both feature diisopropylaminoethyl chains but lack sulfonamide groups. The absence of sulfonamide in these compounds reduces hydrogen-bonding capacity and alters pharmacokinetic profiles.
  • Applications: These amines are intermediates in organophosphorus compound synthesis (e.g., nerve agents or pesticides), highlighting divergent uses compared to sulfonamides, which are more common in therapeutics .

Table 1: Structural and Molecular Comparison

Compound Molecular Formula CAS RN Key Functional Groups
2-Amino-N-isopropylethanesulfonamide oxalate* C₅H₁₃N₃O₂S·C₂H₂O₄ - Sulfonamide, oxalate, isopropyl
2-(N,N-Diisopropylamino)ethyl chloride C₈H₁₈ClN 96-79-7 Diisopropylamine, chloroethyl
2-(N,N-Diisopropylamino)ethanol C₈H₁₉NO 96-80-0 Diisopropylamine, hydroxyl
Calcium oxalate monohydrate (COM) CaC₂O₄·H₂O 5794-28-5 Oxalate, calcium

*Inferred formula based on structural analysis.

Oxalate-Containing Compounds

focuses on calcium oxalate monohydrate (COM), a major component of kidney stones. Key comparisons include:

  • Biological Impact: COM’s low solubility contributes to renal crystal formation . For this compound, oxalate release upon dissociation could similarly pose nephrotoxicity risks, necessitating careful dosing in therapeutic contexts.
  • Counterion Role : Unlike COM’s ionic calcium-oxalate lattice, the target compound’s oxalate serves as a counterion to enhance solubility, balancing bioavailability and safety.

Research Findings and Implications

Oxalate in Renal Health

demonstrates that oxalate ions (from COM) promote crystal adhesion to renal cells, exacerbated by oxidative stress. Compounds releasing oxalate, like this compound, may require co-administration with nephroprotective agents (e.g., tea polysaccharides) to mitigate crystal retention risks .

Molecular Weight and Bioactivity

This suggests that the target compound’s pharmacokinetics—influenced by its ~290 Da molecular weight (estimated)—may favor renal clearance but require formulation adjustments to prolong half-life .

Biological Activity

2-Amino-N-isopropylethanesulfonamide oxalate, also known by its CAS number 1322604-91-0, is a compound of interest due to its potential biological activities. Understanding its mechanisms of action, effects on cellular processes, and therapeutic applications is crucial in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features an amino group, an isopropyl group, and a sulfonamide moiety, which contribute to its biological activity. The oxalate salt form may influence its solubility and bioavailability.

Mechanisms of Biological Activity

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, potentially altering metabolic pathways.
  • Modulation of Cellular Signaling : The compound may interact with signaling pathways involved in inflammation and immune responses.
  • Reactive Oxygen Species (ROS) Generation : Oxalate has been implicated in increasing ROS levels, which can affect cellular energetics and contribute to oxidative stress .

Biological Effects

  • Antimicrobial Activity : Preliminary studies suggest that related sulfonamides exhibit antimicrobial properties. Investigations into this compound could reveal similar effects.
  • Anti-inflammatory Properties : The compound may influence the expression of pro-inflammatory cytokines such as IL-6 and IL-10, as observed in related studies where oxalate affected monocyte activation .
  • Impact on Renal Function : Given the association of oxalate with kidney stone formation, studies have explored how it affects renal cellular processes. Increased levels of oxalate can lead to oxidative stress in renal cells, potentially impairing their function .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential inhibition of bacterial growth
Anti-inflammatoryModulation of cytokine levels
Renal ImpairmentIncreased oxidative stress in renal cells

Table 2: Mechanistic Insights

MechanismDescriptionReferences
Enzyme InhibitionPotential inhibition of metabolic enzymes
Cytokine ModulationAlterations in IL-6 and IL-10 expression
Oxidative Stress InductionIncreased ROS generation affecting cellular energetics

Case Studies

  • Oxalate-Induced Kidney Damage :
    A study demonstrated that dietary oxalate loads increased crystalluria and altered monocyte function in healthy subjects. This suggests a link between dietary oxalate intake and renal health, highlighting the need for further investigation into the effects of this compound on kidney function .
  • Cytokine Response to Oxalate :
    Research indicated that exposure to oxalate altered the expression of key inflammatory cytokines in monocytes, suggesting that this compound may similarly affect immune responses .

Q & A

Basic: What experimental design strategies are recommended for synthesizing 2-amino-N-isopropylethanesulfonamide oxalate with high purity?

Answer:
To optimize synthesis, employ Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., temperature, molar ratios, catalysts) and minimize trial-and-error approaches. Statistical models, such as factorial designs or response surface methodology, can identify critical variables and interactions . For purification, integrate membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts, leveraging advancements in chemical engineering design . Computational tools like quantum chemical calculations can predict reaction pathways, reducing experimental iterations .

Basic: How can researchers ensure accurate spectroscopic characterization of this compound?

Answer:
Use high-purity reference standards (e.g., N-Phenyl-2-naphthylamine analogs) for calibration in environmental or chemical analyses . Cross-validate results with manually curated mass spectral databases to confirm structural integrity, as demonstrated for sulfonic acid derivatives . Implement chemical software for spectral simulation and noise reduction, enhancing resolution and reproducibility .

Advanced: How can computational methods accelerate reaction optimization for derivatives of this compound?

Answer:
Adopt reaction path search algorithms based on quantum chemical calculations to map energy landscapes and identify transition states . Pair this with process control simulations (e.g., finite element analysis) to model reactor dynamics and optimize conditions like residence time or mixing efficiency . Integrate machine learning to analyze historical data and predict optimal synthetic routes, minimizing resource consumption .

Advanced: What strategies resolve contradictions in experimental data on environmental degradation pathways?

Answer:
Apply statistical contradiction analysis (e.g., Bayesian inference) to reconcile discrepancies between lab and field data, accounting for variables like humidity or UV exposure . Incorporate atmospheric chemistry models to simulate heterogeneous reactions (e.g., air-surface exchange, scavenging) and validate degradation mechanisms . Ensure data integrity via rigorous encryption and access controls to prevent experimental bias .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Adhere to institutional Chemical Hygiene Plans , including mandatory safety training and 100% proficiency in hazard assessments before experimentation . Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. For waste disposal, follow protocols for sulfonamide derivatives to mitigate environmental release .

Advanced: How to design experiments studying the compound’s role in microbial systems (e.g., zoospore regulation)?

Answer:
Leverage controlled-variable frameworks to isolate the compound’s effects on microbial signaling, as seen in leucine-zoospore studies . Use factorial designs to test interactions with other metabolites or environmental stressors . Implement multi-omics approaches (e.g., metabolomics, proteomics) to map biochemical pathways and validate hypotheses .

Advanced: How can researchers validate the compound’s stability under varying storage conditions?

Answer:
Conduct accelerated stability studies using DoE to simulate long-term storage (e.g., thermal cycling, humidity chambers) . Analyze degradation products via high-resolution LC-MS/MS , referencing spectral libraries for sulfonamide analogs . Apply cheminformatics tools to predict degradation kinetics and recommend storage thresholds .

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